(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol
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Overview
Description
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol: is a chemical compound with the molecular formula C11H17BO3S and a molecular weight of 240.13 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a dioxaborolane group and a methanol group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are often used in the Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.
Mode of Action
The compound likely interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, the compound can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .
Biochemical Pathways
The compound is likely involved in the Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds. This reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules. The downstream effects of these reactions can lead to the formation of a wide variety of organic compounds.
Pharmacokinetics
Similar compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are solid at room temperature and have a melting point of 166.0 to 170.0 °C . These properties may influence the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool, dry place below 15°C . Additionally, the compound’s reactivity can be influenced by the presence of a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol typically involves the reaction of thiophene derivatives with boronic esters. One common method includes the use of pinacol boronate esters in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group in (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a hydroxyl group.
Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Palladium catalysts, such as Pd(PPh3)4 , are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carbaldehyde.
Reduction: Thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the reactants used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in cross-coupling reactions to form carbon-carbon bonds.
Biology:
- Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry:
Comparison with Similar Compounds
- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)methanol
Comparison:
- Uniqueness: The presence of the thiophene ring in (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol provides unique electronic properties and reactivity compared to its phenyl, pyridinyl, and furanyl analogs.
- Reactivity: The thiophene derivative exhibits different reactivity patterns in electrophilic substitution and cross-coupling reactions due to the electron-rich nature of the thiophene ring.
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-9(6-13)16-7-8/h5,7,13H,6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPANZFESPGCOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590059 |
Source
|
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-05-2 |
Source
|
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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